1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Lipophilicity LogP Medicinal Chemistry

Medicinal chemistry projects often stall when aryl substitution patterns on cyclopropane building blocks are treated as interchangeable, introducing uncontrolled variables in LogP and metabolic stability that invalidate SAR. 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS 1282555-27-4) provides a defined, crystalline solid (m.p. 97-100 °C) that enables precise weighing and consistent synthetic outcomes. Its 3-fluoro-4-methoxy substitution delivers a distinct LogP (1.45) and TPSA (33 Ų) profile that decouples electronic effects from lipophilicity, making it a preferred intermediate for CNS-penetrant kinase inhibitors. Bulk availability and reliable purity specifications eliminate batch-to-batch variability in multi-step syntheses.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 1282555-27-4
Cat. No. B1445507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
CAS1282555-27-4
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CC2)C#N)F
InChIInChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
InChIKeyUFORPFXXRBEXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS 1282555-27-4): Core Building Block with Distinct Substitution Pattern


1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS 1282555-27-4) is a functionalized arylcyclopropanecarbonitrile building block featuring a cyclopropane ring, a nitrile group, and a phenyl core with a 3-fluoro-4-methoxy substitution pattern . It is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, with the cyclopropane unit imparting conformational constraint and potential metabolic stability advantages over linear or unconstrained analogs .

Critical Considerations When Procuring 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS 1282555-27-4) for Sensitive Research Applications


The 3-fluoro-4-methoxy substitution pattern on the phenyl ring is not interchangeable with regioisomers (e.g., 3-fluoro-2-methoxy or 5-fluoro-2-methoxy) or with halogen analogs (e.g., 3-chloro-4-methoxy). These structural variations directly impact key physicochemical properties such as lipophilicity (LogP) and steric/electronic environment . Substitution with an analog lacking quantitative validation in a specific assay context introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) conclusions or synthetic route optimization, potentially wasting resources and delaying project timelines .

Quantitative Comparative Evidence for Differentiating 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS 1282555-27-4) from Structural Analogs


Lipophilicity (LogP) Comparison: 3-Fluoro-4-Methoxy vs. Regioisomers and Halogen Analogs

The calculated LogP value of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (1.45) is significantly lower than that of its regioisomers (3-fluoro-2-methoxy: 2.6605; 5-fluoro-2-methoxy: 2.76) and its chloro analog (2.9656). This indicates markedly lower lipophilicity for the target compound [1].

Lipophilicity LogP Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiation

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile possesses a Topological Polar Surface Area (TPSA) of 33 Ų and three hydrogen bond acceptors (nitrile and methoxy oxygen) with zero hydrogen bond donors . In comparison, the unsubstituted 1-phenylcyclopropane-1-carbonitrile has a lower TPSA (23.79 Ų) and the 3-chloro-4-methoxy analog has a higher TPSA (estimated ~33–40 Ų) due to the chlorine atom's larger van der Waals radius and different electronic effects [1].

TPSA Polar Surface Area Hydrogen Bonding Drug-likeness

Melting Point and Solid-State Characteristics as a Purity and Handling Indicator

The reported melting point range of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (97–100 °C) indicates a crystalline solid at room temperature . In contrast, the regioisomer 1-(3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile is described as a yellow oily substance [1], and the 3-chloro-4-methoxy analog is a liquid at room temperature .

Melting Point Solid State Crystallinity Purity

Electronic and Steric Tuning: Fluorine vs. Chlorine Substitution

The 3-fluoro substitution provides a strong electron-withdrawing inductive effect (-I) while maintaining a small steric footprint (van der Waals radius ~1.47 Å), which is distinct from the larger and more polarizable chlorine atom (van der Waals radius ~1.75 Å) in the 3-chloro-4-methoxy analog . The fluorine atom can also participate in unique C–F···H–X interactions that influence binding conformations.

Fluorine Chlorine Electronic Effects Metabolic Stability

Optimized Application Scenarios for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS 1282555-27-4) Based on Quantified Differentiation


Medicinal Chemistry SAR Studies Targeting CNS-Penetrant Kinase Inhibitors

The lower LogP (1.45) and moderate TPSA (33 Ų) of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile make it a preferred building block for constructing central nervous system (CNS)-penetrant kinase inhibitor candidates . Its enhanced aqueous solubility compared to more lipophilic regioisomers facilitates in vitro assay setup, while the fluorine atom provides a metabolic soft spot for blocking CYP-mediated oxidation, a common liability in kinase inhibitor scaffolds .

Synthetic Route Optimization for Cyclopropane-Containing Bioisosteres

The cyclopropane ring serves as a conformationally restricted bioisostere for an isopropyl group or an alkene. The solid, crystalline nature (m.p. 97–100 °C) of this compound simplifies accurate weighing and storage, reducing variability in synthetic yields . Its defined melting point also provides a quick quality control check, ensuring that material purity has not been compromised prior to use in multi-step sequences.

Comparative Solubility and Permeability Profiling in Lead Optimization

When a project requires systematic exploration of aryl substitution effects on solubility and permeability, the 3-fluoro-4-methoxy pattern offers a distinct profile: it is significantly less lipophilic than the 2-methoxy regioisomers (LogP difference >1.2 units) and the chloro analog (LogP difference >1.5 units) . This allows medicinal chemists to decouple electronic effects from lipophilicity effects, enabling more rational property-based design.

Reference Standard for Analytical Method Development

Given its well-defined solid-state properties and reported purity specifications (e.g., ≥95% or 98% from various vendors), this compound can serve as a reliable reference standard for HPLC, LC-MS, or NMR method development when characterizing related analogs in a synthetic series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.